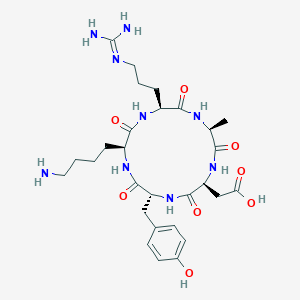

Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)

货号:

B15135968

分子量:

633.7 g/mol

InChI 键:

FAILKIOFKCFNBU-KJRRRBQDSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is a useful research compound. Its molecular formula is C28H43N9O8 and its molecular weight is 633.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H43N9O8 |

|---|---|

分子量 |

633.7 g/mol |

IUPAC 名称 |

2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21-/m0/s1 |

InChI 键 |

FAILKIOFKCFNBU-KJRRRBQDSA-N |

手性 SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |

规范 SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Inert Counterpart: A Technical Guide to the Mechanism of Action of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of the cyclic peptide Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), often abbreviated as c(RADyK). Primarily recognized as a negative control peptide for the well-characterized integrin inhibitor Cyclo(Arg-Gly-Asp-(D-Tyr)-Lys) or c(RGDyK), understanding the molecular behavior of c(RADyK) is crucial for the accurate interpretation of experimental data in integrin-related research. This document will elucidate the established mechanism of its counterpart, c(RGDyK), and present the comparative data that underscores the role of c(RADyK) as an essential tool for validating specificity in drug development and molecular biology studies.

Introduction: The RGD Motif and Integrin Targeting

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in cellular communication, proliferation, migration, and survival.[1][2] The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins, particularly αvβ3, which is highly expressed on activated endothelial cells and various tumor cells, making it a prime target for anti-angiogenic and anti-cancer therapies.[1][2][3]

The cyclic peptide c(RGDyK) has been extensively studied as a potent and selective antagonist of the αvβ3 integrin.[4] Its cyclic structure provides enhanced stability and affinity compared to linear RGD peptides. In contrast, c(RADyK) is a closely related analog where the glycine (B1666218) (G) in the RGD motif is replaced by alanine (B10760859) (A). This subtle change significantly impacts its biological activity, rendering it a valuable negative control.

The Mechanism of Action of the Active Analog, c(RGDyK)

The primary mechanism of action of c(RGDyK) is the competitive inhibition of the αvβ3 integrin receptor. By mimicking the RGD sequence of extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin, c(RGDyK) binds to the RGD-binding site on the αvβ3 integrin.[1] This binding event prevents the natural ligands from interacting with the integrin, thereby disrupting downstream signaling pathways that are crucial for cell adhesion, migration, and proliferation.

Disruption of Integrin-Mediated Signaling

Upon binding to ECM proteins, integrins cluster on the cell surface and recruit a complex of signaling and adaptor proteins, including Focal Adhesion Kinase (FAK) and Src family kinases. This initiates a cascade of intracellular signals that regulate the cytoskeleton and gene expression. By blocking the initial ligand-integrin interaction, c(RGDyK) effectively inhibits these downstream pathways.

Figure 1. Simplified signaling pathway of αvβ3 integrin and the inhibitory action of c(RGDyK).

Quantitative Analysis: c(RGDyK) vs. c(RADyK)

The efficacy of c(RADyK) as a negative control is substantiated by quantitative data from various in vitro assays that directly compare its binding affinity and inhibitory activity against that of c(RGDyK).

| Peptide | Target | Assay Type | IC50 (nM) | Reference |

| c(RGDyK) | Integrin αvβ3 | Receptor Binding Assay | 20 | [4] |

| c(RGDyK) | Integrin αvβ3 | Receptor Binding Assay | 37.5 | [1] |

| c(RGDyK)-Cy5.5 | Integrin αvβ3 | Receptor Binding Assay | 58.1 | [1] |

| c(RADyK) | Integrin αvβ3 | Not specified | No significant inhibition reported | [5][6] |

Table 1: Comparative Inhibitory Concentrations (IC50) of c(RGDyK) and the role of c(RADyK).

Experimental Protocols

The following are representative protocols for assays commonly used to differentiate the activity of c(RGDyK) and c(RADyK).

In Vitro Receptor Binding Assay

This assay quantifies the binding affinity of the peptides to the target integrin.

-

Plate Coating: 96-well microtiter plates are coated with purified human αvβ3 integrin and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: A constant concentration of a radiolabeled or fluorescently-labeled RGD-containing ligand (e.g., 125I-echistatin or c(RGDyK)-Cy5.5) is added to the wells along with varying concentrations of the competitor peptides (c(RGDyK) or c(RADyK)).[1][2]

-

Incubation: The plates are incubated for a defined period at room temperature to allow for competitive binding.

-

Washing: Unbound ligands and peptides are removed by washing the plates.

-

Detection: The amount of bound labeled ligand is quantified using a suitable detector (e.g., gamma counter or fluorescence plate reader).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of bound labeled ligand against the logarithm of the competitor peptide concentration.

Figure 2. Workflow for an in vitro receptor binding assay.

Cell Adhesion Assay

This assay measures the ability of the peptides to inhibit cell adhesion to an ECM protein-coated surface.

-

Plate Coating: 96-well plates are coated with an ECM protein such as vitronectin or fibronectin.

-

Cell Preparation: A cell line known to express αvβ3 integrin (e.g., U87MG human glioblastoma cells) is harvested and resuspended in a serum-free medium.[1]

-

Peptide Incubation: The cells are pre-incubated with varying concentrations of c(RGDyK) or c(RADyK).

-

Seeding: The cell-peptide suspensions are added to the coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: Adherent cells are fixed, stained (e.g., with crystal violet), and the absorbance is measured to quantify the number of attached cells.

-

Data Analysis: The concentration of peptide that inhibits cell adhesion by 50% is determined.

In Vivo Studies: The Role of c(RADyK) in Validating Targeting Specificity

In animal models, c(RADyK) is used to demonstrate that the tumor uptake of RGD-based imaging agents or therapeutics is indeed target-specific.

Biodistribution and Blocking Studies

In a typical study, an imaging agent conjugated to c(RGDyK) (e.g., c(RGDyK)-Cy5.5) is administered to tumor-bearing mice.[1] To confirm that the accumulation of the agent in the tumor is due to binding to αvβ3 integrin, a separate cohort of mice is co-injected with a large excess of unlabeled c(RGDyK) or c(RADyK). A significant reduction in tumor uptake in the presence of excess c(RGDyK) and no significant reduction with c(RADyK) would confirm the specificity of the imaging agent.

Conclusion

Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) serves as an indispensable tool in the study of integrin biology and the development of RGD-targeted therapeutics and diagnostics. Its lack of significant binding affinity for αvβ3 integrin, in stark contrast to its potent analog c(RGDyK), allows researchers to unequivocally demonstrate the specificity of their findings. The data consistently show that the substitution of glycine with alanine in the RGD motif abrogates the peptide's ability to inhibit integrin-mediated processes. Therefore, the "mechanism of action" of c(RADyK) is best described as a mechanism of inaction at the αvβ3 integrin, a property that is fundamental to its role as a negative control. The judicious use of c(RADyK) in experimental design is a hallmark of rigorous scientific investigation in this field.

References

- 1. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 99mTc(CO)3-Bipyridine-cyclo-(Arg-Gly-Asp-D-Tyr-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclo(-Arg-Gly-Asp-d-Phe-Lys(([18F]Fluoropropionyl)galacto-amino acid)-) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the c(RADyK) Peptide: Structure, Function, and Experimental Application

Abstract: The c(RADyK) peptide, a cyclic pentapeptide, serves a crucial but often overlooked role in the field of integrin biology and drug development. Unlike its well-studied analogue, c(RGDyK), which is a potent ligand for several integrin receptors, c(RADyK) is primarily utilized as a negative control. The substitution of a single amino acid—glycine (B1666218) (G) for alanine (B10760859) (A)—dramatically reduces its binding affinity for integrins. This guide provides a comprehensive technical overview of the c(RADyK) peptide, detailing its structure, its function as an experimental control, the comparative binding affinities of related RGD peptides, the signaling pathways it fails to activate, and the detailed experimental protocols where it is employed to ensure specificity. This document is intended for researchers, scientists, and drug development professionals working on integrin-targeted therapies and diagnostics.

Structure and Synthesis

The c(RADyK) peptide is a cyclic pentapeptide with the sequence Arginine-Alanine-Aspartic acid-D-Tyrosine-Lysine. The "c" denotes its cyclic nature, and the lowercase "y" signifies the use of a D-isomer of Tyrosine, a common modification to increase peptide stability against enzymatic degradation.[1] Its molecular weight is approximately 633.7 g/mol .[1]

The key structural feature of c(RADyK) is the "RAD" sequence, which is a variation of the canonical "RGD" (Arginine-Glycine-Aspartic acid) motif. The RGD sequence is a fundamental cell recognition site found in extracellular matrix (ECM) proteins and is critical for binding to integrin receptors.[1] The substitution of the small, flexible glycine residue with the bulkier, more rigid alanine residue in c(RADyK) sterically hinders the precise conformational fit required for high-affinity integrin binding.

Caption: Comparative structures of c(RADyK) and c(RGDyK) peptides.

Peptides like c(RADyK) are typically synthesized using solid-phase peptide synthesis (SPPS) techniques, followed by a cyclization step in solution.

Function: The Importance of a Negative Control

The primary function of c(RADyK) in research is to serve as a negative control peptide in experiments involving RGD-integrin interactions.[1] The Arg-Gly-Asp (RGD) motif is a well-established recognition sequence for many integrins, particularly αvβ3, which is highly expressed on angiogenic endothelial cells and various tumor cells.[2] Therefore, cyclic RGD peptides like c(RGDyK) are extensively used as targeting vectors for the delivery of drugs, imaging agents, and nanoparticles to tumors.[2][3][4]

To prove that the observed biological effect (e.g., drug delivery, cell adhesion inhibition) is specifically due to the RGD-integrin interaction, a control peptide that is structurally similar but lacks binding affinity is required. c(RADyK) fulfills this role perfectly. By demonstrating that c(RADyK) does not elicit the same response as its RGD counterpart, researchers can validate that the effects are target-specific and not due to non-specific properties of the cyclic peptide scaffold.

Comparative Integrin Binding Affinity

Quantitative binding data for c(RADyK) is scarce in the literature precisely because its utility lies in its inability to bind strongly to integrins. In contrast, its analogue, c(RGDyK), has been extensively characterized and shows high affinity for several integrin subtypes. The tables below summarize the binding affinities of c(RGDyK) and related peptides, providing a benchmark against which the low affinity of c(RADyK) is implicitly measured.

Table 1: Binding Affinity (IC₅₀) of c(RGDyK) for Various Integrin Subtypes The IC₅₀ value represents the concentration of a ligand that is required for 50% inhibition of a specific biological function, in this case, the binding of a natural ligand to the integrin.

| Integrin Subtype | IC₅₀ (nM) | Reference |

| αvβ3 | 3.8 ± 0.42 | [4][5] |

| αvβ5 | 503 ± 55 | [4][5] |

| αvβ6 | 86 ± 7 | [4][5] |

| α5β1 | 236 ± 45 | [4][5] |

Table 2: Comparative Binding Affinities (IC₅₀ and K_d) of RGD Peptides to αvβ3 Integrin The dissociation constant (K_d) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components. A smaller K_d value indicates a higher binding affinity.

| Peptide | Assay Method | Cell Line/System | Affinity Metric | Value (nM) | Reference |

| c(RGDyK) | MicroScale Thermophoresis (MST) | Isolated αvβ3 | K_d | 10.3 ± 1.14 | [3] |

| E[c(RGDyK)]₂ (Dimeric) | Competitive Cell Binding | U87MG cells | IC₅₀ | 79.2 ± 4.2 | [6] |

These high-affinity values for c(RGDyK) underscore the critical role of the glycine residue. The substitution to alanine in c(RADyK) increases the IC₅₀ value by several orders of magnitude, rendering it effectively inactive at typical experimental concentrations.

Integrin-Mediated Signaling Pathways

The binding of RGD ligands to integrins, such as αvβ3, initiates a cascade of intracellular signals that regulate critical cellular processes like adhesion, migration, proliferation, and survival. This process begins with the clustering of integrins and the recruitment of numerous signaling and structural proteins to the cytoplasmic tails of the integrin β subunit.

This assembly of proteins forms focal adhesions, which act as signaling hubs and physical links between the extracellular matrix and the intracellular actin cytoskeleton.[7] A key initiating event is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Y397).[8] Phosphorylated FAK then serves as a docking site for other proteins, such as Src family kinases and PI3K, activating downstream pathways including the MAPK/ERK and PI3K/Akt pathways, which ultimately control cell behavior.

Since c(RADyK) does not bind with significant affinity, it fails to induce integrin clustering and subsequent focal adhesion formation, and therefore does not activate this signaling cascade. This makes it an ideal tool to confirm that a biological response is dependent on FAK-mediated integrin signaling.

Caption: Integrin signaling pathway initiated by RGD peptides.

Experimental Protocols

c(RADyK) is used as a negative control in a variety of assays designed to measure peptide-integrin interactions. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a non-labeled ligand (the "competitor," e.g., c(RGDyK) or c(RADyK)) to displace a radiolabeled ligand from the integrin receptor.

Objective: To determine the IC₅₀ value of a test peptide.

Materials:

-

Cells expressing the target integrin (e.g., U87MG human glioblastoma cells for αvβ3).[6]

-

Radiolabeled ligand (e.g., ¹²⁵I-echistatin, a potent integrin binder).[6][9]

-

Test peptides: c(RGDyK) (positive control/test article), c(RADyK) (negative control).

-

Binding buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, and 0.1% BSA).

-

96-well plates.

-

Gamma counter.

Methodology:

-

Cell Plating: Plate integrin-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Incubation: Wash the cells with binding buffer. Add increasing concentrations of the competitor peptides (e.g., from 10⁻¹² to 10⁻⁵ M) to the wells.

-

Radioligand Addition: Add a constant, low concentration of the radiolabeled ligand (e.g., ¹²⁵I-echistatin) to all wells.

-

Equilibration: Incubate the plate at room temperature for 1-3 hours to allow the binding to reach equilibrium.

-

Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells (e.g., with 1N NaOH) and transfer the lysate to counting tubes.

-

Data Analysis: Measure the radioactivity in each sample using a gamma counter. Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. The c(RADyK) peptide should not displace a significant amount of the radioligand, confirming the specificity of the c(RGDyK) binding.[6]

Caption: Workflow for a competitive radioligand binding assay.

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit cell attachment to a surface coated with an ECM protein.

Objective: To assess the functional consequence of receptor binding by measuring inhibition of cell adhesion.

Materials:

-

96-well plates coated with an ECM protein (e.g., vitronectin or fibronectin).

-

Integrin-expressing cells.

-

Test peptides: c(RGDyK) and c(RADyK).

-

Cell staining dye (e.g., crystal violet).

-

Plate reader.

Methodology:

-

Coating: Coat wells of a 96-well plate with vitronectin and incubate. Block non-specific binding sites with BSA.

-

Incubation: Pre-incubate suspended cells with various concentrations of the test peptides (c(RGDyK) or c(RADyK)) for 30 minutes.

-

Adhesion: Add the cell-peptide suspension to the coated wells and incubate for 1-2 hours to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Staining: Fix the remaining adherent cells and stain them with crystal violet.

-

Quantification: Solubilize the dye and measure the absorbance using a plate reader. The absorbance is proportional to the number of adherent cells.

-

Data Analysis: Plot the percentage of cell adhesion relative to a no-peptide control against the peptide concentration to determine the concentration that inhibits 50% of adhesion. c(RGDyK) should show dose-dependent inhibition, while c(RADyK) should show little to no effect.

Applications in Research and Drug Development

The use of c(RADyK) is critical for validating the specificity of novel RGD-targeted agents. In drug development, this is essential for demonstrating that a peptide-drug conjugate is acting on its intended target and not through off-target effects.[4][5]

-

Target Validation: Confirms that the biological activity of an RGD-mimetic drug is mediated by the intended integrin.

-

Imaging Agent Specificity: In the development of PET or fluorescence imaging agents targeting αvβ3, c(RADyK) is used in blocking studies to prove that the signal accumulation in tumors is receptor-specific.[6]

-

Biomaterials Science: When developing RGD-functionalized biomaterials to promote cell adhesion, c(RADyK)-functionalized materials are used as controls to show that the enhanced cell binding is due to the specific RGD sequence.

Conclusion

The c(RADyK) peptide, while possessing minimal direct biological activity, is an indispensable tool in the study of integrin-mediated processes. Its role as a high-fidelity negative control allows for the unambiguous validation of RGD-specific interactions. By providing a clear distinction between specific, receptor-mediated events and non-specific effects, c(RADyK) ensures the accuracy and reliability of experimental findings in basic research and the development of targeted therapeutics and diagnostics. A thorough understanding and correct application of this control peptide are paramount for any researcher in the field.

References

- 1. Cyclo(RaDYK) - Dechibio [dechibio.m.icoc.in]

- 2. researchgate.net [researchgate.net]

- 3. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C, Focal Adhesions and the Regulation of Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCTK3/CDK18 regulates cell migration and adhesion by negatively modulating FAK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Cyclic RADyK Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for synthesizing and purifying cyclic peptides with a core sequence of Arginine-Alanine-Aspartic Acid-Tyrosine-Lysine (RADyK). The inherent properties of these amino acid residues—basic (Arg, Lys), acidic (Asp), aromatic (Tyr), and aliphatic (Ala)—present unique challenges and considerations in peptide synthesis and purification, which are addressed herein. This document details experimental protocols, summarizes quantitative data, and provides visual representations of key processes to aid researchers in this field.

Introduction to Cyclic RADyK Peptides

Cyclic peptides offer several advantages over their linear counterparts in drug development, including enhanced metabolic stability, increased receptor binding affinity and selectivity, and improved conformational rigidity.[1][2] The RADyK sequence contains the Arginine-Glycine-Aspartic Acid (RGD)-like motif "RAD," which is known to be involved in cell adhesion processes by targeting integrin receptors.[3] This makes cyclic RADyK peptides promising candidates for therapeutic intervention in areas such as oncology, where integrin signaling plays a crucial role.[3][4]

Synthesis of Linear RADyK Precursor Peptide

The synthesis of the linear RADyK peptide is most commonly achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]

Protecting Group Strategy

A crucial aspect of SPPS is the use of protecting groups for the reactive side chains of the amino acids to prevent unwanted side reactions.[7] An orthogonal protection scheme is employed, allowing for the selective deprotection of specific groups while others remain intact.[8] For the RADyK sequence, a typical protecting group strategy would be:

-

Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Ala: No side chain protection needed.

-

Asp: OtBu (tert-butyl)

-

Tyr: tBu (tert-butyl)

-

Lys: Boc (tert-butyloxycarbonyl)

The N-terminus of each incoming amino acid is protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.[6]

Experimental Protocol: Fmoc SPPS of Linear H₂N-Arg(Pbf)-Ala-Asp(OtBu)-Tyr(tBu)-Lys(Boc)-COOH

This protocol outlines the manual synthesis of the linear RADyK precursor.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Ala-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (for Tyr, Asp, Ala, Arg):

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr, Asp, Ala, Arg).

-

Final Fmoc Deprotection: After the final amino acid (Arg) has been coupled, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with methanol (B129727) (3x). Dry the resin under vacuum.

Cyclization of the RADyK Peptide

Cyclization is a critical step that imparts the desired conformational constraints on the peptide.[2] For the RADyK sequence, a common strategy is to form a lactam bridge between the side chains of Aspartic Acid and Lysine.[1] This can be achieved either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).

On-Resin Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect.[9] This requires an orthogonal protecting group strategy where the side chains of the amino acids involved in the cyclization can be selectively deprotected. For an Asp-Lys lactam bridge, Fmoc-Asp-OAllyl and Fmoc-Lys-Alloc can be used.

Experimental Protocol: On-Resin Asp-Lys Lactam Bridge Formation

This protocol assumes the linear peptide was synthesized on a resin with orthogonally protected Asp and Lys residues (e.g., Asp(OAll) and Lys(Alloc)).

Materials:

-

Peptide-resin with orthogonally protected Asp and Lys

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF, DCM

Procedure:

-

Selective Deprotection:

-

Swell the peptide-resin in DCM.

-

Add a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Lactam Bridge Formation:

-

Swell the deprotected peptide-resin in DMF.

-

Add PyBOP (3 eq.) and DIPEA (6 eq.) to the resin.

-

Agitate the reaction mixture at room temperature for 4-6 hours.

-

Monitor the completion of the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Once complete, wash the resin with DMF (5x) and DCM (5x).

-

Solution-Phase Cyclization

Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin.[10] This method requires high dilution to favor intramolecular cyclization over intermolecular oligomerization.[11]

Experimental Protocol: Solution-Phase Asp-Lys Lactam Bridge Formation

Materials:

-

Cleaved and purified linear peptide with deprotected Asp and Lys side chains

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

DMF

Procedure:

-

Dissolution: Dissolve the linear peptide in DMF at a low concentration (e.g., 0.1-1 mM).

-

Activation and Cyclization:

-

Add HBTU (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Quenching and Solvent Removal:

-

Once the reaction is complete, quench any remaining activating agent with a small amount of water.

-

Remove the DMF under high vacuum.

-

Cleavage and Deprotection

After synthesis (and on-resin cyclization, if applicable), the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.[12]

Experimental Protocol: Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Purification of the Cyclic RADyK Peptide

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[13][14] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude cyclic RADyK peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

TFA

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or DMSO).

-

Chromatography:

-

Equilibrate the C18 column with the starting mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of increasing ACN concentration (e.g., 5% to 65% ACN over 60 minutes).

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified cyclic peptide as a white powder.

Characterization of the Cyclic RADyK Peptide

The identity and purity of the final product must be confirmed using various analytical techniques.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cyclic peptide.[16] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of cyclic peptides in solution.[18][19] Two-dimensional NMR experiments, such as TOCSY and NOESY, are used to assign proton resonances and determine through-space proximities between protons, which are then used to calculate the peptide's structure.[5][20]

Quantitative Data Summary

The yield and purity of cyclic peptides can vary significantly depending on the sequence, cyclization strategy, and purification efficiency. The following tables provide representative data for the synthesis and purification of cyclic peptides with similar characteristics to RADyK.

Table 1: Representative Yields for Cyclic Peptide Synthesis

| Step | Method | Typical Crude Yield (%) | Typical Purified Yield (%) | Reference(s) |

| Linear SPPS | Fmoc/tBu | 70-90 | N/A | [21] |

| On-Resin Cyclization | Asp-Lys Lactam | 50-70 (of linear) | 15-30 (overall) | [22][23] |

| Solution-Phase Cyclization | Asp-Lys Lactam | 40-60 (of linear) | 10-25 (overall) | [24] |

Table 2: Typical Purity Levels Achieved

| Analysis Method | Purity Level | Application | Reference(s) |

| Analytical RP-HPLC | >95% | In vitro biological assays | [12][21] |

| Analytical RP-HPLC | >98% | In vivo studies, structural analysis (NMR) | [12] |

Troubleshooting Common Issues

Aspartimide Formation: A common side reaction during the synthesis of Asp-containing peptides is the formation of a succinimide (B58015) ring, which can lead to a mixture of byproducts that are difficult to separate.[25]

Mitigation Strategies:

-

Use a protecting group for the Asp side chain that is more resistant to base-catalyzed cyclization, such as Fmoc-Asp(OBno)-OH.

-

Add an acidic additive like HOBt to the piperidine deprotection solution.[26]

-

Use a weaker base for Fmoc deprotection, such as piperazine.[26]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the potential signaling pathway for a RADyK peptide and the general experimental workflow for its synthesis and purification.

Caption: Potential signaling cascade initiated by the binding of a cyclic RADyK peptide to integrin αVβ3.

Caption: General workflow for the synthesis and purification of cyclic RADyK peptides.

References

- 1. Cyclic & Constrained Peptides | Eurogentec [eurogentec.com]

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Synthesis of Bioactive Naturally Derived Cyclic Peptides Containing Ene-Like Rigidifying Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. biotage.com [biotage.com]

- 13. researchgate.net [researchgate.net]

- 14. hplc.eu [hplc.eu]

- 15. mdpi.com [mdpi.com]

- 16. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.uzh.ch [chem.uzh.ch]

- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotage.com [biotage.com]

- 24. Synthesis and biological activity of cyclic peptide inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. biotage.com [biotage.com]

The Role of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) as a Control Peptide in Integrin-Targeted Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the field of targeted drug delivery and molecular imaging, the development of ligands with high affinity and specificity for their biological targets is paramount. The cyclic peptide Cyclo(Arg-Gly-Asp-(D-Tyr)-Lys), commonly known as c(RGDyK), has been extensively studied as a ligand for integrin αvβ3. This integrin is a key player in various pathological processes, including tumor angiogenesis and metastasis, making it an attractive target for therapeutic and diagnostic agents. To validate the specific binding and efficacy of c(RGDyK) and its conjugates, it is crucial to employ a negative control peptide that is structurally similar but lacks the specific binding motif. This technical guide focuses on the discovery and application of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), or c(RADyK), as such a control peptide.

The core principle behind the design of c(RADyK) lies in the substitution of the glycine (B1666218) (G) residue in the critical Arg-Gly-Asp (RGD) sequence with an alanine (B10760859) (A) residue. The RGD motif is the primary recognition site for many integrins, and this single amino acid substitution is intended to disrupt the binding to the integrin receptor, thereby creating an ideal negative control for in vitro and in vivo experiments.

Data Presentation: Comparative Binding Affinities

While specific quantitative data for the binding affinity of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) (c(RADyK)) to integrin αvβ3 is not extensively documented in publicly available literature, its role as a negative control is predicated on its significantly diminished or abolished binding capacity compared to its RGD-containing counterpart, c(RGDyK). The effectiveness of c(RADyK) as a control is inferred from studies where similar peptides with a disrupted RGD motif show a dramatic loss in integrin binding.

For comparative purposes, the binding affinities of various c(RGDyK) derivatives to integrin αvβ3 are presented below. These values, typically expressed as the half-maximal inhibitory concentration (IC50), highlight the high affinity of the RGD motif. It is anticipated that the IC50 value for c(RADyK) would be several orders of magnitude higher, indicating negligible binding.

| Compound | Target Integrin | Cell Line / Assay Format | IC50 (nM) | Reference |

| c(RGDyK) | αvβ3 | Receptor-binding assay with 125I-labeled c(RGDyK) | 37.5 | [1] |

| RGD-Cy5.5 | αvβ3 | Receptor-binding assay with 125I-labeled c(RGDyK) | 58.1 | [1] |

| E[c(RGDyK)]2 | αvβ3 | Competitive cell binding with 125I-echistatin on U87MG cells | 79.2 ± 4.2 | |

| La-DOTA-c(RGDyK) | αvβ3 | Surface Plasmon Resonance | 33 ± 13 |

Experimental Protocols

Synthesis and Purification of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)

The synthesis of c(RADyK) follows standard solid-phase peptide synthesis (SPPS) protocols, similar to those used for c(RGDyK).

1. Linear Peptide Synthesis:

-

Resin: The synthesis is initiated on a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid, Lysine (Lys), with its side chain protected (e.g., with Boc or Fmoc).

-

Amino Acid Coupling: The subsequent amino acids, D-Tyrosine (D-Tyr), Aspartic Acid (Asp), Alanine (Ala), and Arginine (Arg), are sequentially coupled. Standard coupling reagents such as HBTU/HOBt or DIC/HOBt in a suitable solvent like DMF are used. The N-terminus of each amino acid is protected with an Fmoc group, which is removed with a solution of piperidine (B6355638) in DMF before the next coupling step. Side chains of Asp, D-Tyr, and Arg are protected with acid-labile groups (e.g., OtBu, tBu, and Pbf, respectively).

-

Cleavage from Resin: Once the linear peptide is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water to remove the protecting groups.

2. Cyclization:

-

The crude linear peptide is dissolved in a large volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization.

-

A coupling agent, such as DPPA or HBTU, and a base, like DIEA, are added to facilitate the formation of the amide bond between the N-terminal and C-terminal amino acids. The reaction is typically stirred for several hours at room temperature.

3. Purification:

-

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used as the mobile phase.

-

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.

-

The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.

Competitive Binding Assay

This protocol is designed to assess the binding affinity of a test compound (e.g., c(RGDyK)) against a known radiolabeled ligand for a specific receptor (e.g., integrin αvβ3). c(RADyK) is used as a negative control to demonstrate the specificity of the binding interaction.

Materials:

-

Integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells).

-

Radiolabeled ligand (e.g., 125I-echistatin or 125I-c(RGDyK)).

-

Test compounds: c(RGDyK) and c(RADyK).

-

Binding buffer (e.g., Tris-HCl buffer with Ca2+, Mg2+, and Mn2+).

-

96-well plates.

-

Filtration apparatus and glass fiber filters.

-

Gamma counter.

Procedure:

-

Cell Culture: Culture U87MG cells to near confluency.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Competition: Add increasing concentrations of the unlabeled test compounds (c(RGDyK) and c(RADyK)) to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a large excess of unlabeled c(RGDyK) (non-specific binding).

-

Incubation: Add the U87MG cells to the wells and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cells with the bound ligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity on each filter using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Expected Outcome: c(RGDyK) will show a dose-dependent inhibition of radioligand binding, yielding a sigmoidal curve and a low nanomolar IC50 value. In contrast, c(RADyK) is expected to show little to no inhibition of radioligand binding, even at high concentrations, confirming that the binding of the radioligand and c(RGDyK) is specific to the RGD motif.

Mandatory Visualizations

Integrin αvβ3 Signaling Pathway

The binding of RGD-containing ligands to integrin αvβ3 triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival. A simplified representation of this pathway is shown below.

Caption: Simplified signaling pathway initiated by c(RGDyK) binding to integrin αvβ3.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay to determine the specificity of c(RGDyK) using c(RADyK) as a control is depicted below.

Caption: Workflow for a competitive binding assay to evaluate peptide specificity.

Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) serves as an indispensable tool in the research and development of integrin-targeting agents. Its structural similarity to the active ligand, c(RGDyK), combined with its designed inability to bind to integrin αvβ3, allows for the rigorous validation of the specificity of RGD-mediated interactions. The use of c(RADyK) as a negative control in a variety of experimental settings, from in vitro binding assays to in vivo imaging and therapeutic studies, is a critical component of robust scientific investigation in this field. This technical guide provides a foundational understanding of the synthesis, application, and importance of this key control peptide.

References

The Strategic Incorporation of D-Tyrosine in Cyclic RGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective ligands for integrin receptors is a cornerstone of therapeutic strategies in oncology, angiogenesis, and beyond. Cyclic peptides containing the Arg-Gly-Asp (RGD) motif have emerged as a promising class of molecules targeting these receptors. Within this framework, the strategic incorporation of non-natural D-amino acids, particularly D-Tyrosine, plays a pivotal role in optimizing their pharmacological properties. This technical guide provides an in-depth analysis of the multifaceted role of D-Tyrosine in cyclic RGD peptides, focusing on its impact on receptor binding, metabolic stability, and overall therapeutic potential.

Enhancing Receptor Binding Affinity and Selectivity

The introduction of a D-amino acid, such as D-Tyrosine, into a cyclic RGD peptide backbone induces critical conformational constraints. This is a key strategy to improve both the binding affinity and selectivity for specific integrin subtypes.[1][2] Extensive structure-activity relationship (SAR) studies on the model sequence c(RGDxX) have demonstrated that an aromatic amino acid in the D-configuration at position 4 (residue x) is essential for high binding affinity to the αvβ3 integrin.[1][3] This is attributed to the D-amino acid's ability to orient the side chains of the RGD motif into a conformation that is optimal for receptor binding.[4]

The rigidity conferred by the D-amino acid prevents the peptide from adopting conformations susceptible to enzymatic degradation, which in turn can improve its binding affinity to the target receptor.[5] In some instances, the D-enantiomer of a peptide can exhibit a higher binding affinity compared to its L-counterpart due to a more favorable binding conformation or reduced "off-rate" kinetics.[6]

Table 1: Comparative Integrin Binding Affinities of Cyclic RGD Peptides

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDfV) | αvβ3 | 1.5 | [1] |

| c(RGDyK) | αvβ3 | < 6 | [1] |

| c(RGDfK) | αvβ3 | < 6 | [1] |

| c(RGDfC) | αvβ3 | < 6 | [1] |

| c(RGDfV) | αvβ5 | 250 | [1] |

| c(RGDyK) | αvβ5 | ~500 | [1] |

| c(RGDfK) | αvβ5 | ~300 | [1] |

| c(RGDfC) | αvβ5 | ~400 | [1] |

| c(RGDfV) | α5β1 | 141 | [1] |

| c(RGDyK) | α5β1 | ~230 | [1] |

| c(RGDfK) | α5β1 | ~200 | [1] |

| c(RGDfC) | α5β1 | ~230 | [1] |

Note: 'f' denotes D-Phenylalanine and 'y' denotes D-Tyrosine. Lower IC50 values indicate higher binding affinity.

Improving Metabolic Stability and Pharmacokinetic Profile

A significant hurdle in the clinical development of peptide-based therapeutics is their rapid in vivo degradation by proteases.[6] Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[6] The incorporation of D-amino acids, including D-Tyrosine, renders the peptide backbone resistant to enzymatic cleavage, thereby significantly extending its plasma half-life and bioavailability.[5][6][7] This enhanced stability is a critical factor for developing effective therapeutic agents.[8]

dot

Caption: Proteolytic Stability of L- vs. D-Amino Acid Peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cyclic RGD Peptides Containing D-Tyrosine

Microwave-assisted solid-phase synthesis is an efficient method for producing cyclic RGD peptides.[9]

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)

-

Coupling reagents: HBTU or COMU[9]

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection agent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water

-

Cyclization agent: Diphenylphosphoryl azide (B81097) (DPPA) and NaHCO3[9]

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Chain Elongation:

-

Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent like COMU under microwave heating (e.g., 50°C).[9] Repeat for each amino acid in the linear sequence.

-

-

Cleavage from Resin: Cleave the linear peptide from the resin using a suitable cleavage cocktail.

-

Cyclization: Cyclize the linear peptide in solution using DPPA and NaHCO3.[9]

-

Deprotection of Side Chains: Remove the side-chain protecting groups using a strong acid cocktail.

-

Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.[10]

dot

Caption: Solid-Phase Synthesis Workflow for Cyclic RGD Peptides.

Integrin Binding Assay (Solid-Phase)

This assay determines the inhibitory activity of the synthesized cyclic RGD peptides.[1][11]

Materials:

-

96-well ELISA plates

-

Purified integrin receptor (e.g., αvβ3)

-

Extracellular matrix (ECM) protein ligand (e.g., vitronectin)

-

Synthesized cyclic RGD peptides (inhibitors)

-

Blocking buffer (e.g., 1% BSA in a suitable buffer)

-

Wash buffer

-

Detection antibody (e.g., anti-integrin antibody conjugated to HRP)

-

Substrate for detection (e.g., TMB)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the ECM protein overnight at 4°C.

-

Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Inhibition: Add various concentrations of the cyclic RGD peptides to the wells, followed by the addition of the soluble integrin receptor. Incubate for 3 hours at room temperature.

-

Washing: Wash the plates to remove unbound integrin and peptides.

-

Detection: Add a horseradish peroxidase (HRP)-conjugated anti-integrin antibody and incubate for 1 hour at room temperature.

-

Substrate Addition: After another wash step, add the HRP substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Workflow for a Solid-Phase Integrin Binding Assay.

In Vitro Serum Stability Assay

This assay evaluates the stability of the peptides in the presence of serum proteases.[12][13]

Materials:

-

Synthesized cyclic RGD peptide

-

Human or mouse serum

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid)

-

RP-HPLC system with a UV detector

-

Mass spectrometer

Procedure:

-

Incubation: Incubate the peptide at a known concentration with serum at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

-

Quenching: Stop the enzymatic degradation by adding a quenching solution.

-

Protein Precipitation: Centrifuge the samples to precipitate serum proteins.

-

Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

-

Half-Life Calculation: Determine the degradation rate and calculate the half-life of the peptide in serum.

-

Degradant Identification (Optional): Use mass spectrometry to identify any degradation products.

Signaling Pathways

Cyclic RGD peptides act as antagonists, blocking the binding of natural ECM ligands to integrins and thereby inhibiting downstream signaling pathways involved in cell survival, proliferation, and migration.

dot

Caption: Integrin Signaling and Inhibition by Cyclic RGD Peptides.

Conclusion

The incorporation of D-Tyrosine into cyclic RGD peptides is a highly effective strategy for enhancing their therapeutic potential. By inducing a favorable conformation for receptor binding, D-Tyrosine significantly improves the affinity and selectivity of these peptides for specific integrin subtypes, particularly αvβ3. Furthermore, the presence of this D-amino acid confers resistance to proteolytic degradation, leading to improved metabolic stability and a more favorable pharmacokinetic profile. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of these promising therapeutic agents. Continued exploration of D-amino acid substitutions in cyclic RGD peptides holds great promise for the development of next-generation integrin-targeted therapies.

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. qyaobio.com [qyaobio.com]

- 4. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. researchgate.net [researchgate.net]

- 10. minds.wisconsin.edu [minds.wisconsin.edu]

- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 12. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys): A Technical Guide to its Integrin Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the synthetic cyclic peptide, Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), also known as c(RGDyK), for various integrin receptors. This document consolidates quantitative binding data, details common experimental methodologies for affinity determination, and visualizes the key signaling pathways initiated upon binding.

Quantitative Binding Affinity Data

The binding affinity of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) for different integrin subtypes is crucial for its application in targeted therapies and diagnostics. The following table summarizes the 50% inhibitory concentration (IC50) values, a common measure of antagonist potency, for c(RGDyK) against a panel of RGD-binding integrins. Lower IC50 values indicate higher binding affinity.

| Integrin Subtype | c(RGDyK) IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| αvβ3 | 2.8 ± 0.5 | Cilengitide | 0.54 |

| αvβ5 | 503 ± 78 | Cilengitide | 8 |

| α5β1 | 236 ± 33 | Cilengitide | 15.4 |

| αvβ6 | > 10,000 | Linear Peptide RTDLDSLRT | 33 |

| αvβ8 | > 10,000 | Linear Peptide RTDLDSLRT | 100 |

| αIIbβ3 | > 10,000 | Tirofiban | 1.2 |

Table 1: Comparative binding affinities (IC50 values) of c(RGDyK) for various human integrins as determined by a solid-phase binding assay.[1]

The data clearly indicates that Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is a potent and highly selective inhibitor of the αvβ3 integrin.[1] Its affinity for other tested integrins, such as αvβ5 and α5β1, is significantly lower, and it shows negligible binding to αvβ6, αvβ8, and αIIbβ3 at the tested concentrations.[1] This selectivity profile makes c(RGDyK) an attractive candidate for targeting biological processes where the αvβ3 integrin is overexpressed, such as in angiogenesis and tumor metastasis.[2][3][4]

Experimental Protocols for Determining Binding Affinity

Several robust methodologies are employed to quantify the binding affinity of ligands like Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) to integrin receptors. The most common techniques include competitive solid-phase binding assays (often utilizing ELISA principles) and surface plasmon resonance (SPR).

Competitive Solid-Phase Binding Assay

This method quantifies the ability of a test compound to compete with a known, labeled ligand for binding to a purified, immobilized integrin receptor. A common protocol involves the use of a radiolabeled high-affinity ligand, such as ¹²⁵I-echistatin.

Workflow Diagram:

Detailed Methodology:

-

Plate Coating: Purified human integrin (e.g., αvβ3) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and added to the wells of a 96-well microtiter plate. The plate is incubated overnight at 4°C to allow for receptor immobilization.

-

Blocking: The wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound integrin. A blocking buffer (e.g., PBS with 1% BSA) is then added to each well and incubated for 1-2 hours at room temperature to block any remaining non-specific binding sites on the plastic surface.

-

Competitive Binding: After washing the wells, serial dilutions of the test compound, Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), are prepared in a binding buffer (e.g., Tris-HCl, NaCl, MnCl₂, BSA). A fixed concentration of a radiolabeled competitor, such as ¹²⁵I-echistatin, is added to each well, followed by the addition of the c(RGDyK) dilutions. The plate is then incubated for a defined period (e.g., 1-3 hours) at room temperature to allow the binding to reach equilibrium.

-

Detection: The wells are washed extensively to remove unbound radioligand. The amount of bound radioactivity in each well is then quantified using a gamma counter.

-

Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of c(RGDyK). An IC50 value is determined by plotting the percent inhibition against the logarithm of the c(RGDyK) concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Workflow Diagram:

Detailed Methodology:

-

Ligand Immobilization: Purified integrin is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is typically prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index changes.

-

Analyte Injection: A series of concentrations of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) in a suitable running buffer (e.g., HBS-P+) are injected over the sensor and reference surfaces at a constant flow rate.

-

Data Collection: The binding of c(RGDyK) to the immobilized integrin is monitored in real-time, generating a sensorgram that shows the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

-

Surface Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer or a high salt solution) that disrupts the integrin-peptide interaction without denaturing the immobilized integrin.

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd to ka.

Integrin Signaling Pathways

The binding of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) to integrins, particularly αvβ3, does not merely block the binding of extracellular matrix proteins but also initiates a cascade of intracellular signaling events. This "outside-in" signaling plays a critical role in regulating cell adhesion, migration, proliferation, and survival. A key player in this process is Focal Adhesion Kinase (FAK).[5][6][7]

Signaling Pathway Diagram:

Description of the Signaling Cascade:

-

Ligand Binding and Integrin Activation: Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) binds to the extracellular domain of the αvβ3 integrin. This binding event induces a conformational change in the integrin, leading to its activation and clustering in the cell membrane, forming focal adhesions.

-

FAK Recruitment and Autophosphorylation: The cytoplasmic tail of the activated integrin serves as a docking site for Focal Adhesion Kinase (FAK). Upon recruitment, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr397).[6][7]

-

Src Kinase Activation: The phosphorylated Tyr397 on FAK acts as a high-affinity binding site for the SH2 domain of the Src family of non-receptor tyrosine kinases. The binding of Src to FAK leads to the activation of Src kinase activity. The activated FAK/Src complex then phosphorylates various downstream substrates.[5][6][7][8]

-

Downstream Signaling Pathways:

-

Ras-MAPK Pathway: The FAK/Src complex can lead to the activation of the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. This can occur through the phosphorylation of adapter proteins like Grb2, which then recruits SOS, a guanine (B1146940) nucleotide exchange factor for Ras. Activated Ras, in turn, initiates a kinase cascade involving Raf, MEK, and ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation, migration, and differentiation.[9]

-

PI3K-Akt Pathway: FAK can also activate the Phosphoinositide 3-kinase (PI3K) pathway. PI3K generates lipid second messengers that recruit and activate the protein kinase Akt (also known as Protein Kinase B). Activated Akt plays a crucial role in promoting cell survival by inhibiting apoptotic pathways.[2]

-

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of focal adhesion kinase in integrin signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fold: A Technical Guide to the Solution Conformation of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed experimental studies on the specific solution conformation of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), often denoted as c(RADyK), are not extensively available in peer-reviewed literature. This peptide is frequently utilized as a negative control for its well-studied counterpart, Cyclo(Arg-Gly-Asp-(D-Tyr)-Lys) or c(RGDyK), a potent integrin ligand. This guide, therefore, presents a comprehensive framework of the established methodologies used to determine the solution structure of c(RGDyK) and other analogous cyclic pentapeptides. The experimental data and structural features described herein are representative of this class of molecules and provide a robust template for the analysis of c(RADyK).

The precise three-dimensional structure of a cyclic peptide in solution is critical to its biological activity and pharmacokinetic properties. For cyclic pentapeptides like Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), the conformational landscape is typically dominated by a limited number of stable structures stabilized by intramolecular hydrogen bonds, often featuring secondary structures like β-turns and γ-turns. The substitution of Glycine in the canonical RGD motif with Alanine in the RAD sequence is expected to introduce steric constraints that significantly alter the peptide's conformational preferences and, consequently, its receptor binding affinity.

This technical guide outlines the multi-pronged approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations, required to elucidate the solution conformation of c(RADyK).

Core Methodologies for Conformational Analysis

The determination of a cyclic peptide's solution structure is a puzzle solved by combining constraints from various experimental and computational techniques. NMR provides distance and dihedral angle information, CD gives insight into global secondary structure, and MD simulations refine the possible conformations against a backdrop of physical laws.

Figure 1: A logical diagram showing the interplay between experimental (NMR, CD) and computational (MD) techniques to determine the 3D solution structure of a cyclic peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for determining the solution structure of peptides. It provides atom-level information on the covalent and spatial relationships within the molecule. For a cyclic pentapeptide, a combination of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 2-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For exchangeable proton detection, a 90:10 H₂O/D₂O mixture is used. The concentration is typically maintained around 1-5 mM.

-

1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity and signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment identifies all protons within a single amino acid's spin system (i.e., all protons coupled to each other).

-

2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for molecules with slower tumbling) or ROESY (for molecules with intermediate tumbling) spectrum with mixing times ranging from 150-400 ms. This is the most critical experiment, as it reveals through-space proximities between protons that are typically <5 Å apart, providing crucial distance restraints for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to assign the chemical shifts of carbon atoms, which can also be indicative of secondary structure.

-

Data Processing and Analysis: Process spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances by tracing spin systems in the TOCSY and using sequential NOE connectivities (e.g., Hα(i) to HN(i+1)) in the NOESY/ROESY.

-

Constraint Extraction:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons. Calibrate these intensities to derive semi-quantitative distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

-

Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D DQF-COSY spectrum. Use the Karplus equation to relate these coupling constants to the phi (φ) backbone dihedral angle.

-

Figure 2: Workflow for NMR data acquisition and the extraction of structural restraints.

Data Presentation: Representative NMR Data

The following tables summarize the type of quantitative data that would be generated from NMR analysis. Note: These are illustrative values based on similar cyclic pentapeptides and do not represent actual experimental data for c(RADyK).

Table 1: Illustrative ¹H Chemical Shifts (δ) in ppm

| Residue | HN | Hα | Hβ | Other |

|---|---|---|---|---|

| Arg | 8.31 | 4.25 | 1.85, 1.72 | γ: 1.60, δ: 3.15 |

| Ala | 8.15 | 4.38 | 1.35 | - |

| Asp | 8.42 | 4.65 | 2.80, 2.68 | - |

| D-Tyr | 7.98 | 4.45 | 3.05, 2.90 | Ring: 7.10, 6.80 |

| Lys | 7.80 | 4.10 | 1.75, 1.65 | γ: 1.40, δ: 1.55, ε: 2.95 |

Table 2: Illustrative ³J(HN,Hα) Coupling Constants and Derived φ Angles

| Residue | ³J(HN,Hα) (Hz) | φ Angle Range (°) |

|---|---|---|

| Arg | 7.5 | -140 to -100 or -80 to -40 |

| Ala | 4.2 | -170 to -140 or 40 to 80 |

| Asp | 8.1 | -150 to -90 |

| D-Tyr | 8.9 | 150 to 90 |

| Lys | 7.9 | -150 to -90 |

Table 3: Key Inter-residue NOE Distance Restraints

| Proton 1 | Proton 2 | Intensity | Distance (Å) |

|---|---|---|---|

| Ala HN(i) | Arg Hα(i-1) | Medium | < 3.5 |

| Asp HN(i) | Ala Hα(i-1) | Strong | < 2.7 |

| D-Tyr HN(i) | Asp Hα(i-1) | Strong | < 2.7 |

| Lys HN(i) | D-Tyr Hα(i-1) | Medium | < 3.5 |

| Arg HN(i) | Lys Hα(i-1) | Weak | < 5.0 |

| Asp HN(i) | D-Tyr HN(i+1) | Strong (β-turn) | < 2.7 |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the global secondary structure of the peptide in solution. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a peptide solution of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer must be optically transparent in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas. Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Data Acquisition: Record the CD spectrum from 260 nm down to 190 nm at a constant temperature (e.g., 25 °C).

-

Data Processing: Average multiple scans to improve the signal-to-noise ratio. Subtract the spectrum of the buffer (baseline). Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ].

The shape of the CD spectrum can indicate the presence of characteristic secondary structures. For instance, a Type I β-turn often shows a positive band around 205 nm and a negative band near 225 nm, though the exact positions and intensities are sequence-dependent.

Molecular Dynamics (MD) and Structure Calculation

Computational methods are used to translate the sparse experimental restraints into a physically realistic 3D model.

Protocol: Structure Calculation and MD Simulation

-

Initial Structure Generation: Generate a set of random peptide conformations or use a distance geometry algorithm (like CYANA or XPLOR-NIH) to generate an initial family of structures that satisfy the experimental NMR restraints (distances and dihedral angles).

-

Energy Minimization: Subject the initial structures to energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes or unfavorable bond geometries.

-

MD Simulation:

-

Place a low-energy conformer in the center of a periodic box of explicit solvent (e.g., TIP3P water).

-

Neutralize the system with counter-ions if the peptide is charged.

-

Perform an equilibration phase, gradually heating the system to the target temperature (e.g., 300 K) and allowing the solvent to relax around the peptide.

-

Run a production MD simulation for an extended period (e.g., 100-500 ns), saving the coordinates at regular intervals. The NMR restraints can be applied during the simulation to guide the sampling.

-

-

Conformational Analysis: Analyze the resulting trajectory to identify the most populated and stable conformations. Cluster the structures based on backbone RMSD to identify representative conformers. Check for the stability of intramolecular hydrogen bonds, which are key to maintaining the cyclic structure's fold.

Figure 3: Workflow for computational structure calculation and refinement using Molecular Dynamics.

Conclusion

The structural conformation of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) in solution can be thoroughly characterized by a synergistic application of NMR spectroscopy, circular dichroism, and molecular dynamics simulations. While specific experimental data for this peptide remains to be published, the protocols and analytical workflows detailed in this guide represent the gold standard for this class of molecules. The key steps involve extracting distance and dihedral angle restraints from 2D NMR, validating the overall secondary structure with CD, and using these experimental constraints to guide computational simulations. This integrated approach yields a high-resolution ensemble of structures that provides critical insights into the peptide's dynamic behavior and its structure-function relationships, forming an essential foundation for rational drug design and development.

The Biological Inactivity of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys): A Technical Guide to its Role as a Negative Control in Integrin-Targeted Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys), often abbreviated as c(RADyK), serves a critical role in the field of integrin-targeted research and drug development. While structurally similar to the potent integrin-binding peptide Cyclo(Arg-Gly-Asp-(D-Tyr)-Lys) [c(RGDyK)], the substitution of the central glycine (B1666218) residue with alanine (B10760859) dramatically diminishes its affinity for integrin receptors. This technical guide provides an in-depth analysis of the biological (in)activity of c(RADyK), focusing on its essential function as a negative control to validate the specificity of RGD-integrin interactions. We will detail the quantitative data that underscores its low binding affinity, outline the experimental protocols used to ascertain this, and visualize the signaling pathways it fails to activate, thereby highlighting the precision of the RGD-integrin recognition motif.

Introduction: The RGD Motif and Integrin Targeting

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular communication, proliferation, migration, and survival.[1][2][3] The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins, particularly αvβ3 and αvβ5, which are often overexpressed in tumor vasculature and on the surface of various cancer cells.[1][4][5] This has led to the development of RGD-containing peptides as promising candidates for targeted cancer therapy and imaging.

The cyclic pentapeptide c(RGDyK) has been extensively studied for its high affinity and selectivity for αvβ3 integrin.[1] To ensure that the observed biological effects of c(RGDyK) are specifically due to its interaction with integrins, it is imperative to use a closely related but inactive control peptide. Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) fulfills this role, where the substitution of glycine with alanine disrupts the precise stereochemical conformation required for effective integrin binding. This document serves to consolidate the understanding of c(RADyK) as the standard negative control in this research domain.

Quantitative Assessment of Binding Affinity